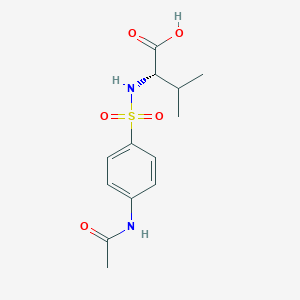

![molecular formula C11H7ClFN3O3 B2802783 5-[(2-Chloro-5-fluoropyrimidin-4-yl)amino]-2-hydroxybenzoic acid CAS No. 575474-21-4](/img/structure/B2802783.png)

5-[(2-Chloro-5-fluoropyrimidin-4-yl)amino]-2-hydroxybenzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

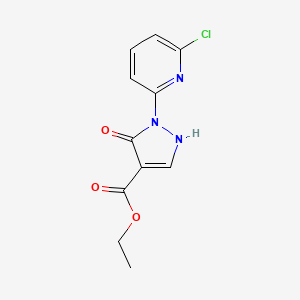

“5-[(2-Chloro-5-fluoropyrimidin-4-yl)amino]-2-hydroxybenzoic acid” is a synthetic compound . It is an intermediate used in the synthesis of benzamide scaffolds as potent antagonists against P2X7 receptors .

Synthesis Analysis

The synthesis of this compound involves the reaction of 2-chloro-5-fluoropyrimidine with various amines in the presence of K2CO3, via a C-N bond-forming reaction . This forms 5-fluoro-2-amino pyrimidines .Molecular Structure Analysis

The molecular formula of “this compound” is C11H7ClFN3O3. The molecular weight is 283.64.Chemical Reactions Analysis

The compound can undergo various chemical reactions. For instance, it can be used to prepare 5-fluoro-2-amino pyrimidines by reacting with various amines in the presence of K2CO3 . It can also be used in the synthesis of benzamide scaffolds as potent antagonists against P2X7 receptors .Physical And Chemical Properties Analysis

The compound has a molecular weight of 283.64. Other physical and chemical properties such as boiling point, density, refractive index, and flash point are not available in the retrieved data.Wissenschaftliche Forschungsanwendungen

Pyrimidine and Hydroxybenzoic Acid Derivatives in Molecular Recognition Processes

- Cation Tautomerism and Molecular Structure : Pyrimidine derivatives, including those related to the compound of interest, have been studied for their molecular recognition processes, which are crucial in drug action. For example, research into the crystallization of pyrimidine with hydroxybenzoic acid revealed insights into hydrogen bonding and molecular structure, which are essential for pharmaceutical applications (Rajam et al., 2017).

Synthesis and Structural Analysis of Complexes

- Electrochemical Activities of Complexes : The synthesis and characterization of complexes involving derivatives of 5-aminosalicylic acid (a close relative to the target compound) with metals such as Co(II) and Cu(II) have been studied for their electrochemical activities. These findings are significant for developing new materials with potential applications in catalysis and energy storage (Zhao et al., 2013).

Antitumor and Antimicrobial Activities

Antitumor Activity of Amino Acid Ester Derivatives : Amino acid ester derivatives containing fluoropyrimidine have shown promise in antitumor activity, indicating the therapeutic potential of fluoropyrimidine derivatives in cancer treatment. This research underscores the importance of chemical modifications for enhancing biological activity and developing new anticancer agents (Xiong et al., 2009).

Antimicrobial and Antitumor Drugs Based on Sulfonamide : Derivatives of sulfonamides, incorporating structural elements similar to the target compound, have been designed and synthesized, demonstrating antimicrobial and antitumor activities. These studies contribute to the development of new drugs with lower toxicity and higher efficacy against microbial infections and cancer (Huang et al., 2001).

Safety and Hazards

Wirkmechanismus

Target of Action

The primary target of 5-[(2-Chloro-5-fluoropyrimidin-4-yl)amino]-2-hydroxybenzoic acid is the P2X7 receptor . The P2X7 receptor is a type of purinergic receptor for ATP that plays a significant role in inflammation and immunity.

Mode of Action

The compound interacts with its target, the P2X7 receptor, by acting as an antagonist . This means it binds to the receptor and inhibits its activation, preventing the typical physiological response.

Biochemical Pathways

The compound’s action on the P2X7 receptor affects the purinergic signaling pathway . By inhibiting the activation of the P2X7 receptor, it can modulate the release of pro-inflammatory cytokines and potentially influence immune responses.

Result of Action

By acting as an antagonist to the P2X7 receptor, the compound can potentially modulate immune responses and reduce inflammation . This could have implications for the treatment of various inflammatory and immune-related conditions.

Eigenschaften

IUPAC Name |

5-[(2-chloro-5-fluoropyrimidin-4-yl)amino]-2-hydroxybenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClFN3O3/c12-11-14-4-7(13)9(16-11)15-5-1-2-8(17)6(3-5)10(18)19/h1-4,17H,(H,18,19)(H,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTLPEBZRPJVYTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NC2=NC(=NC=C2F)Cl)C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClFN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

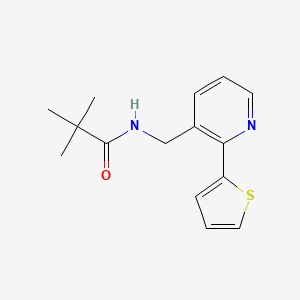

![Methyl 4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzoate](/img/structure/B2802702.png)

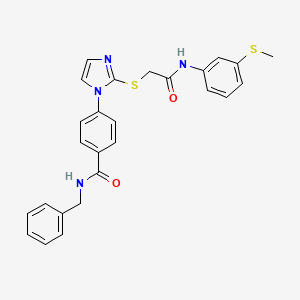

![2-chloro-6-fluoro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzamide](/img/structure/B2802704.png)

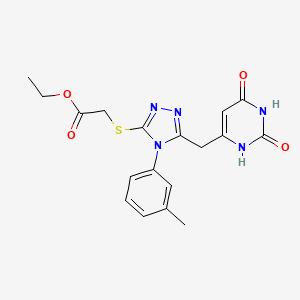

![N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2802706.png)

![((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)(thiazol-4-yl)methanone](/img/structure/B2802708.png)

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2802709.png)

![6-(4-Methoxyphenyl)-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2802711.png)

![3-[4-(Sec-butyl)anilino]-1-(4-fluorophenyl)-1-propanone](/img/structure/B2802721.png)